R-(-)-N,S-Dimethyl-S-phenylsulfoximine
Overview
Description
R-(-)-N,S-Dimethyl-S-phenylsulfoximine: is an organic compound belonging to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, and the “R-(-)” designation indicates its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-N,S-Dimethyl-S-phenylsulfoximine typically involves the oxidation of the corresponding sulfoxide. One common method is the oxidation of N,S-dimethyl-S-phenylsulfoximine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: R-(-)-N,S-Dimethyl-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfoximine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted sulfoximines.
Scientific Research Applications
Chemistry: R-(-)-N,S-Dimethyl-S-phenylsulfoximine is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a valuable tool in biochemical studies.
Medicine: this compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its role as a chiral building block enables the production of various biologically active compounds.
Mechanism of Action
The mechanism of action of R-(-)-N,S-Dimethyl-S-phenylsulfoximine involves its interaction with molecular targets such as enzymes. The sulfoximine group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, making the compound effective in various applications, including as an enzyme inhibitor in biochemical research and as a potential therapeutic agent.
Comparison with Similar Compounds
N,S-Dimethyl-S-phenylsulfoximine: The non-chiral counterpart of R-(-)-N,S-Dimethyl-S-phenylsulfoximine.
Sulfoxides: Compounds with a sulfur-oxygen double bond, similar in structure but lacking the imine group.
Sulfides: Compounds with a sulfur atom bonded to two carbon atoms, lacking the oxygen and imine groups.
Uniqueness: this compound is unique due to its chiral nature and the presence of both sulfoximine and phenyl groups. This combination imparts specific chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
methyl-methylimino-oxo-phenyl-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUXWSLVBGOIX-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=[S@@](=O)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648527 | |
Record name | (N,S-Dimethanesulfonimidoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20414-85-1 | |
Record name | (N,S-Dimethanesulfonimidoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-N,S-Dimethyl-S-phenylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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